molecular formula C22H16Cl2N4O B12796900 Urea, N-(4-chlorophenyl)-N'-(4-((7-chloro-4-quinolinyl)amino)phenyl)- CAS No. 130292-77-2

Urea, N-(4-chlorophenyl)-N'-(4-((7-chloro-4-quinolinyl)amino)phenyl)-

Cat. No.: B12796900
CAS No.: 130292-77-2
M. Wt: 423.3 g/mol
InChI Key: IQXXLOCPVIVVRK-UHFFFAOYSA-N
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Description

Urea, N-(4-chlorophenyl)-N’-(4-((7-chloro-4-quinolinyl)amino)phenyl)- is a complex organic compound that features a urea backbone substituted with chlorophenyl and quinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-chlorophenyl)-N’-(4-((7-chloro-4-quinolinyl)amino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Intermediate Amines: The synthesis begins with the preparation of 4-chloroaniline and 7-chloro-4-quinolineamine.

    Coupling Reaction: These intermediates are then coupled using a urea derivative under controlled conditions. The reaction often requires a catalyst such as palladium on carbon (Pd/C) and is carried out in an inert atmosphere to prevent oxidation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction under optimized conditions to maximize yield.

    Continuous Flow Processes: These processes enhance efficiency and consistency in product quality.

    Quality Control: Rigorous quality control measures are implemented to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

  • **Enzyme Inhibition

Properties

CAS No.

130292-77-2

Molecular Formula

C22H16Cl2N4O

Molecular Weight

423.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(7-chloroquinolin-4-yl)amino]phenyl]urea

InChI

InChI=1S/C22H16Cl2N4O/c23-14-1-4-17(5-2-14)27-22(29)28-18-8-6-16(7-9-18)26-20-11-12-25-21-13-15(24)3-10-19(20)21/h1-13H,(H,25,26)(H2,27,28,29)

InChI Key

IQXXLOCPVIVVRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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